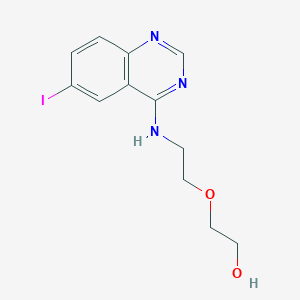
2-(2-((6-iodoquinazolin-4-yl)amino)ethoxy)ethanol
描述
2-(2-((6-iodoquinazolin-4-yl)amino)ethoxy)ethanol is a complex organic compound that features a quinazoline core substituted with an iodine atom and an ethoxyethanol side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((6-iodoquinazolin-4-yl)amino)ethoxy)ethanol typically involves multiple steps, starting from commercially available precursors. One common route involves the iodination of quinazoline followed by the introduction of the ethoxyethanol side chain through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
化学反应分析
Types of Reactions
2-(2-((6-iodoquinazolin-4-yl)amino)ethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to remove the iodine atom or to alter the quinazoline core.
Substitution: The ethoxyethanol side chain can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce deiodinated quinazoline compounds.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving quinazoline derivatives.
Medicine: Due to its structural similarity to certain pharmaceuticals, it could be investigated for potential therapeutic uses.
Industry: The compound might be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(2-((6-iodoquinazolin-4-yl)amino)ethoxy)ethanol is not fully understood, but it is believed to interact with molecular targets through its quinazoline core. This interaction could involve binding to enzymes or receptors, thereby modulating their activity. The ethoxyethanol side chain may also play a role in the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
2-(2-Aminoethoxy)ethanol: A simpler compound with similar structural features but lacking the quinazoline core and iodine substitution.
2-(2-(2-Hydroxyethoxy)ethoxy)ethanol: Another related compound with multiple ethoxy groups but no quinazoline core.
Uniqueness
2-(2-((6-iodoquinazolin-4-yl)amino)ethoxy)ethanol is unique due to its combination of a quinazoline core, iodine substitution, and ethoxyethanol side chain. This unique structure imparts specific chemical and physical properties that distinguish it from other similar compounds.
属性
IUPAC Name |
2-[2-[(6-iodoquinazolin-4-yl)amino]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14IN3O2/c13-9-1-2-11-10(7-9)12(16-8-15-11)14-3-5-18-6-4-17/h1-2,7-8,17H,3-6H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMERMJJLWWDBOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=NC=N2)NCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















